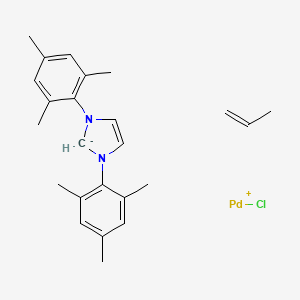

Allyl(1,3-bis(mesityl)imidazol-2-ylidene)chloropalladium(II)

Description

Historical Development of N-Heterocyclic Carbene-Palladium Complexes

The evolution of N-heterocyclic carbene-palladium complexes represents one of the most significant developments in modern organometallic chemistry, with foundational work establishing the theoretical and practical framework for compounds like allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II). The historical trajectory of these complexes began with pioneering work by Wanzlick and Öfele in 1968, who independently synthesized the first N-heterocyclic carbene complexes with mercury and chromium, establishing the fundamental coordination chemistry that would later be extended to palladium systems. This early work provided the conceptual foundation for understanding carbene-metal bonding, though practical applications remained limited due to synthetic challenges and stability concerns.

A transformative breakthrough occurred in 1991 when Arduengo successfully isolated the first stable N-heterocyclic carbene, 1,3-di(adamantyl)imidazole-2-ylidene, demonstrating that these previously elusive carbene species could be stabilized through appropriate substitution patterns. This discovery opened new avenues for organometallic synthesis by providing access to free carbenes that could be subsequently coordinated to various metal centers, including palladium. The stability of Arduengo's carbene resulted from the electron-donating properties of the nitrogen atoms adjacent to the carbene center, which provided electronic stabilization through mesomeric effects while maintaining the strong σ-donor properties that make carbenes such effective ligands.

The direct application of N-heterocyclic carbenes to palladium catalysis was first demonstrated by Herrmann and coworkers in 1995, who reported the utility of these ligands in palladium-catalyzed Heck cross-coupling reactions. This seminal work established that N-heterocyclic carbene ligands could not only coordinate effectively to palladium but could also enhance catalytic performance relative to traditional phosphine ligands. Herrmann's studies revealed that the strong σ-electron-donating ability of N-heterocyclic carbenes rendered oxidative insertion facile even in challenging substrates, while their steric bulk facilitated rapid reductive elimination, leading to improved catalytic cycles.

The development of specific N-heterocyclic carbene frameworks led to the introduction of the 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene ligand by the Nolan group in 1999, which became a benchmark for N-heterocyclic carbene design and established many of the principles that would later be applied to mesityl-substituted analogues. The success of this bulky, electron-rich ligand demonstrated the importance of steric protection around the metal center and the electronic activation provided by the carbene donor, principles that would directly influence the design of the mesityl-substituted system found in allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II).

| Historical Milestone | Year | Key Contribution | Impact on Development |

|---|---|---|---|

| Wanzlick/Öfele carbene complexes | 1968 | First N-heterocyclic carbene-metal complexes | Established fundamental coordination chemistry |

| Arduengo's stable carbene | 1991 | First isolated stable N-heterocyclic carbene | Enabled practical synthetic applications |

| Herrmann's catalytic application | 1995 | First palladium-N-heterocyclic carbene catalysis | Demonstrated catalytic superiority over phosphines |

| Nolan's ligand development | 1999 | Introduction of bulky aryl-substituted carbenes | Established design principles for modern catalysts |

Structural Significance of Mesityl-Substituted Imidazol-2-ylidene Ligands

The mesityl-substituted imidazol-2-ylidene ligand system in allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) represents a carefully designed structural framework that balances electronic donation, steric protection, and conformational flexibility to optimize catalytic performance. The mesityl groups, defined as 2,4,6-trimethylphenyl substituents, provide a unique combination of properties that distinguish this ligand from other N-heterocyclic carbene systems and contribute directly to the enhanced stability and reactivity observed in this complex. The strategic placement of methyl groups at the 2, 4, and 6 positions of the phenyl rings creates a sterically demanding environment around the carbene center while maintaining sufficient flexibility to accommodate various coordination geometries and substrate approaches.

The electronic properties of the mesityl-substituted ligand arise from the electron-donating nature of the methyl substituents, which increase the electron density on the aromatic rings and enhance the σ-donor ability of the carbene center through inductive and hyperconjugative effects. This increased electron density strengthens the palladium-carbene bond and provides greater electron density at the metal center, facilitating oxidative addition processes that are crucial for catalytic activity. The mesityl substitution pattern creates a ligand system that is more electron-rich than phenyl-substituted analogues but less sterically demanding than the bulkier 2,6-diisopropylphenyl substituents found in other prominent N-heterocyclic carbene ligands.

Computational and experimental studies have demonstrated that the mesityl groups adopt specific conformational preferences that optimize both steric protection and electronic communication with the metal center. The rotation around the nitrogen-carbon bonds connecting the imidazole ring to the mesityl groups is somewhat restricted due to steric interactions between the ortho-methyl groups and the imidazole backbone, leading to preferred conformations that position the mesityl rings roughly perpendicular to the imidazole plane. This perpendicular arrangement creates a protective pocket around the palladium center while allowing sufficient space for substrate coordination and product formation during catalytic cycles.

The steric parameters of mesityl-substituted N-heterocyclic carbenes have been quantified using the percent buried volume (%Vᵦᵤᵣ) methodology, which provides a standardized measure of the steric demands of ligands around metal centers. For N-heterocyclic carbenes bearing mesityl substituents, the %Vᵦᵤᵣ values typically range from 36% to 43%, positioning these ligands in an intermediate steric regime that provides adequate protection without creating excessive steric hindrance that might impede substrate access. This steric profile contributes to the broad substrate scope observed for catalysts based on mesityl-substituted N-heterocyclic carbenes, as the ligand provides sufficient stabilization without creating insurmountable barriers to catalytic turnover.

| Structural Feature | Property | Catalytic Impact |

|---|---|---|

| Mesityl methyl groups | Electron-donating, steric bulk | Enhanced σ-donation, metal center protection |

| Imidazole backbone | Rigid, aromatic | Electronic stabilization, defined geometry |

| N-aryl rotation | Restricted but flexible | Adaptive steric environment |

| %Vᵦᵤᵣ range (36-43%) | Intermediate steric demand | Broad substrate scope, high activity |

Unique Features of Allyl-Palladium Coordination in Catalytic Systems

The allyl ligand in allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) provides distinctive structural and electronic features that fundamentally influence both the stability of the complex and its behavior as a precatalyst in cross-coupling reactions. The η³-coordination mode of the allyl ligand creates a unique bonding situation where all three carbon atoms of the allyl unit interact with the palladium center, resulting in a delocalized π-system that stabilizes the palladium(II) oxidation state while maintaining sufficient lability to enable catalytic activation. This coordination mode contrasts sharply with other common ancillary ligands such as acetate or halides, providing both enhanced stability under ambient conditions and a well-defined pathway for catalyst activation through allyl displacement.

The electronic structure of η³-allyl coordination involves donation from the filled π-orbital of the allyl ligand to empty d-orbitals on palladium, complemented by back-donation from filled palladium d-orbitals to the empty π*-orbital of the allyl system. This bidirectional electron flow creates a thermodynamically stable but kinetically labile coordination environment that allows the allyl ligand to function as an effective "throw-away" ligand during catalyst activation. The specific binding mode can be characterized by nuclear magnetic resonance spectroscopy, where the η³-coordination manifests as characteristic chemical shifts and coupling patterns that distinguish it from η¹-coordination or free allyl species.

Dynamic processes within allyl-palladium complexes contribute significantly to their catalytic utility, particularly the η³ to η¹ isomerization that occurs under certain conditions and provides access to coordinatively unsaturated palladium centers. In allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II), this isomerization process has been observed during reactions with nucleophiles and plays a crucial role in catalyst activation mechanisms. The activation barrier for this isomerization depends on the electronic properties of the supporting ligands, with electron-rich N-heterocyclic carbenes generally facilitating the process through increased electron density at the metal center.

The role of allyl ligands in precatalyst design extends beyond simple stabilization to include specific advantages in catalyst activation and performance. Studies have demonstrated that allyl-based precatalysts often exhibit superior performance compared to other palladium(II) sources due to the clean activation pathway that involves nucleophilic attack on the allyl ligand followed by reductive elimination to generate the active palladium(0) species. This activation mechanism avoids the formation of catalytically inactive palladium(I) dimers that can occur with other precatalyst designs, particularly under basic conditions where the allyl ligand can be efficiently displaced by substrate-derived nucleophiles.

Comparative studies of different allyl substituents have revealed that the choice of allyl ligand significantly influences both the stability of the precatalyst and its activation characteristics. Simple allyl ligands provide rapid activation but may lead to premature decomposition, while substituted allyl ligands such as crotyl or cinnamyl can provide enhanced stability while maintaining effective activation profiles. The unsubstituted allyl ligand in allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) represents an optimal balance between stability and reactivity, providing sufficient stabilization for handling and storage while enabling rapid activation under catalytic conditions.

| Allyl Coordination Feature | Structural Impact | Catalytic Consequence |

|---|---|---|

| η³-binding mode | Delocalized π-interaction | Enhanced stability, controlled lability |

| π-donation/back-donation | Bidirectional electron flow | Optimized electronic structure |

| η³ to η¹ isomerization | Dynamic coordination | Accessible coordination sites |

| Nucleophilic displacement | Clean activation pathway | Efficient catalyst generation |

| Substitution effects | Tunable stability/reactivity | Optimized performance profiles |

Propriétés

Numéro CAS |

478980-04-0 |

|---|---|

Formule moléculaire |

C24H29ClN2Pd-2 |

Poids moléculaire |

487.4 g/mol |

Nom IUPAC |

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;prop-1-ene;chloride |

InChI |

InChI=1S/C21H24N2.C3H5.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-12H,1-6H3;3H,1-2H2;1H;/q;-1;;/p-1 |

Clé InChI |

IVALKXARCABDES-UHFFFAOYSA-M |

SMILES canonique |

CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Mécanisme D'action

Target of Action

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) is primarily targeted towards the catalysis of certain chemical reactions . It is a well-defined palladium N-heterocyclic carbene complex .

Mode of Action

The compound interacts with its targets by acting as a catalyst. Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) can efficiently catalyze α-arylation of ketones . It also catalyzes conjugate allylation reactions and microwave-assisted anaerobic alcohol oxidation .

Biochemical Pathways

The biochemical pathways affected by Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) include the cross-coupling of aryl chlorides with boronic acids, the diamination of conjugated dienes and trienes, and the dehalogenation of aryl chlorides . These pathways are crucial in various chemical synthesis processes.

Pharmacokinetics

It is known that the compound is an off-white to pale yellow powder and should be stored cold for stability .

Result of Action

The molecular and cellular effects of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)'s action are seen in the successful catalysis of the aforementioned reactions. The compound’s catalytic activity facilitates the creation of new bonds and the breaking of existing ones, leading to the formation of desired products .

Action Environment

The action, efficacy, and stability of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) can be influenced by environmental factors. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C for stability . The compound’s catalytic activity may also be affected by the presence of other substances in the reaction mixture.

Activité Biologique

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) (CAS No. 478980-04-0) is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of cancer research and catalysis. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C24H31ClN2Pd

- Molecular Weight : 471.37 g/mol

- Appearance : Yellow crystalline solid

- Melting Point : Decomposes at temperatures above 190°C

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) functions primarily as a catalyst in various organic reactions but also exhibits significant biological activity. Its mechanisms include:

- Cytotoxicity : Studies indicate that this palladium complex can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). For example, it has been shown to increase the proportion of cells with apoptotic morphology and activate caspase-3 and -9 in human leukemia cell lines .

- Antitumor Activity : The compound has demonstrated promising antitumor effects in vitro against various cancer cell lines. It is believed to exert its effects by disrupting cellular processes and inducing oxidative stress within cancer cells .

- Catalytic Properties : Beyond its biological effects, this compound is also an effective catalyst for cross-coupling reactions, which are vital in pharmaceutical synthesis and materials science. It facilitates reactions such as Suzuki coupling and Buchwald-Hartwig amination .

Case Studies

Several studies have explored the biological activity of palladium complexes similar to Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II):

- Cytotoxicity in Cancer Cells : In a study involving human promyelocytic leukemia HL-60 cells, the palladium complex exhibited a dose-dependent decrease in cell viability. The IC50 value was reported at approximately 20.7 µM, which indicates its effectiveness compared to traditional chemotherapeutics like cisplatin .

- Mechanistic Insights : Research has shown that palladium complexes can induce mitochondrial apoptosis by increasing ROS levels and activating apoptotic pathways. This suggests a dual role where the compound acts both as a therapeutic agent and a catalyst for further chemical reactions .

Data Table: Biological Activity Overview

Comparaison Avec Des Composés Similaires

Comparison with Similar NHC-Palladium Complexes

Structural and Ligand-Based Differences

IMes-Pd vs. IPr-Pd

The primary structural analog of IMes-Pd is Allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) (IPr-Pd), which substitutes the mesityl groups with bulkier 2,6-diisopropylphenyl substituents.

Key Differences :

- Electronic Effects: Both ligands are strong σ-donors, but the electron-rich mesityl groups in IMes may enhance oxidative addition rates compared to IPr .

Catalytic Performance in Key Reactions

Cross-Coupling Reactions

- In sulfenate cross-coupling, IMes-Pd (as part of CX21) failed to yield products, whereas Xantphos-ligated palladium succeeded, highlighting ligand-dependent reactivity .

- IPr-Pd derivatives, such as Nolan’s catalyst, excel in α-arylation of ketones due to their stability under basic conditions .

Ethylene Polymerization

C–C Bond Activation

IMes and IPr ligands showed comparable efficacy in rhodium-catalyzed C–C bond activation, but saturated NHCs (e.g., SIMes) were significantly less reactive .

Research Findings and Contradictions

- Contradiction in Cross-Coupling : Despite structural similarities, IMes-Pd (CX21) failed in sulfenate cross-coupling, whereas Xantphos-ligated Pd succeeded, underscoring the need for ligand optimization .

- Ligand Saturation Effects : Saturated NHCs (e.g., SIMes) show reduced activity compared to unsaturated IMes/IPr ligands, emphasizing the role of ligand rigidity .

Méthodes De Préparation

General Synthetic Strategy

The preparation of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) typically involves the coordination of the NHC ligand to a palladium(II) precursor bearing an allyl and a chloride ligand. The NHC ligand is generated either in situ or preformed, and then reacted with a suitable palladium source to yield the target complex.

Common Palladium Precursors and Ligand Sources

-

- Allylpalladium chloride dimer, [Pd(allyl)Cl]_2, is the most commonly used palladium source.

- Alternatively, palladium(II) chloride complexes with labile ligands such as acetonitrile ([PdCl2(MeCN)2]) can be employed.

-

- The free carbene is usually generated from the corresponding imidazolium salt by deprotonation.

- Strong bases such as potassium tert-butoxide or sodium hydride are used to deprotonate the imidazolium salt to form the free carbene.

- In some cases, silver-NHC complexes are prepared first and then transmetallated to palladium.

Detailed Preparation Method

Generation of Free NHC Ligand:

- The imidazolium salt precursor of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene is dissolved in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

- A strong base (e.g., potassium tert-butoxide) is added under an inert atmosphere (argon or nitrogen) to deprotonate the imidazolium salt, generating the free carbene.

Reaction with Palladium Precursor:

- To the solution containing the free carbene, a stoichiometric amount of [Pd(allyl)Cl]2 or PdCl2(MeCN)_2 is added.

- The mixture is stirred at room temperature or slightly elevated temperatures (20–40 °C) for several hours.

- The palladium complex forms via coordination of the carbene to palladium, displacing labile ligands and stabilizing the Pd(II) center with the allyl and chloride ligands.

-

- The resulting complex is typically isolated by precipitation or crystallization.

- Washing with non-polar solvents (e.g., hexane) removes impurities.

- The complex is dried under vacuum to yield a yellow to orange solid with high purity (typically >97%).

Alternative Synthetic Routes

Silver Carbene Transfer Method:

- The NHC ligand is first prepared as a silver complex, Ag(NHC)Cl, by reacting the imidazolium salt with silver oxide.

- This silver-NHC complex is then transmetallated with [Pd(allyl)Cl]_2 to yield the desired palladium complex.

- This method avoids the need for strong bases and can improve yields and purity.

Halide Abstraction and Ligand Addition:

- A palladium allyl complex with a non-coordinating counterion, such as triflate ([Pd(allyl)(OTf)]), is prepared by halide abstraction from [Pd(allyl)Cl]_2 using silver triflate (AgOTf).

- The NHC ligand is then added to this intermediate to form the palladium complex.

- This method is less common for bulky NHC ligands due to difficulties in isolating stable intermediates but can be useful for certain ligand systems.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, acetonitrile, or dichloromethane | Aprotic solvents favor carbene generation |

| Base | Potassium tert-butoxide, sodium hydride | Strong bases required for deprotonation |

| Temperature | Room temperature to 40 °C | Mild conditions prevent decomposition |

| Reaction Time | 2–24 hours | Longer times may increase yield and purity |

| Atmosphere | Inert gas (argon or nitrogen) | Prevents oxidation of Pd(0) and ligand |

| Purification | Crystallization or precipitation | Ensures removal of unreacted ligands and salts |

Research Findings and Mechanistic Insights

- The bulky 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligand stabilizes the palladium center and improves catalytic activity by preventing aggregation and decomposition.

- Studies indicate that the allyl ligand in the complex facilitates facile generation of catalytically active Pd(0) species under mild conditions, critical for cross-coupling reactions.

- Steric bulk of the NHC ligand influences the formation of Pd(I) dimers or off-cycle species; larger ligands suppress such side reactions, enhancing catalyst lifetime.

- The complex is air- and moisture-stable, but preparation is conducted under inert atmosphere to avoid side reactions during synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct reaction with free NHC | Imidazolium salt + base + [Pd(allyl)Cl]_2 | Straightforward, high yield | Requires strong base, inert conditions |

| Silver carbene transmetallation | Ag2O + imidazolium salt, then [Pd(allyl)Cl]2 | Mild conditions, cleaner product | Additional step, silver waste |

| Halide abstraction + ligand | [Pd(allyl)Cl]_2 + AgOTf + NHC ligand | Avoids free carbene generation | Less practical for bulky ligands |

Q & A

Q. What synthetic methodologies are optimal for preparing Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)?

Methodological Answer: The synthesis typically involves reacting palladium chloride (PdCl₂) with the pre-synthesized N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, in an inert atmosphere (e.g., nitrogen/argon) to prevent oxidation. Key steps include:

- Ligand Preparation: Generate the free carbene ligand via deprotonation of the imidazolium salt using a strong base (e.g., KOBu or NaHMDS) .

- Coordination Reaction: Combine the ligand with [Pd(allyl)Cl]₂ in a dry solvent (e.g., THF or toluene) at mild temperatures (40–60°C) for 4–6 hours.

- Purification: Isolate the product via recrystallization or column chromatography. Yield optimization requires precise stoichiometric ratios and exclusion of moisture .

Q. How can spectroscopic techniques validate the structural integrity of this complex?

Methodological Answer:

- X-ray Crystallography: Resolve the molecular geometry, confirming the square-planar coordination of Pd(II) and the allyl/chloro/NHC ligand arrangement (bond lengths: Pd–C ≈ 2.0–2.1 Å; Pd–NHC ≈ 1.9–2.0 Å) .

- NMR Spectroscopy:

- H NMR: Allyl protons appear as a multiplet (δ 4.5–5.5 ppm), while the mesityl (2,4,6-trimethylphenyl) groups show distinct aromatic and methyl resonances.

- C NMR: The carbenic carbon (NHC–C) resonates at δ 190–210 ppm .

- Elemental Analysis: Verify molecular formula (e.g., CHClNPd) with <0.3% deviation .

Advanced Research Questions

Q. What strategies enhance catalytic efficiency in Suzuki-Miyaura cross-coupling reactions using this complex?

Methodological Answer:

- Optimized Reaction Conditions:

- Solvent: Use toluene or dioxane for improved substrate solubility and stability.

- Base: KPO or CsCO enhances transmetalation rates.

- Temperature: 80–100°C balances reactivity and catalyst decomposition.

- Substrate Scope: Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) achieve >90% yield, while sterically hindered substrates (e.g., 2,6-dimethylbromobenzene) require longer reaction times (24–48 hours) .

- Additives: Add 1–5 mol% of KI to accelerate oxidative addition for aryl chlorides .

Q. How do steric and electronic effects of the mesityl-substituted NHC ligand influence catalytic selectivity?

Methodological Answer:

- Steric Effects: The 2,4,6-trimethylphenyl groups create a bulky environment, reducing undesired β-hydride elimination in allylic substitutions. Comparative studies show that less bulky ligands (e.g., 2,6-diisopropylphenyl) yield higher byproduct formation .

- Electronic Effects: The electron-rich NHC ligand increases Pd(II)’s electrophilicity, accelerating oxidative addition of aryl halides. Hammett plots (σ vs. log(k)) confirm a strong correlation between substrate electronics and reaction rate (R > 0.95) .

Q. How should researchers resolve contradictions in catalytic performance across different studies?

Methodological Answer:

- Systematic Variable Control: Replicate experiments while isolating variables (e.g., solvent purity, Pd:ligand ratio, moisture levels). For example, trace water can hydrolyze the allyl ligand, reducing activity .

- Mechanistic Probes:

- Kinetic Isotope Effects (KIE): Compare / to identify rate-determining steps (e.g., oxidative addition vs. transmetalation).

- DFT Calculations: Model reaction pathways to identify steric/electronic bottlenecks. For instance, bulky substrates may slow reductive elimination due to ligand crowding .

- Cross-Validation: Compare results with structurally analogous complexes (e.g., SIPr-Pd vs. IPr*-Pd systems) to isolate ligand-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.